molecular formula C17H19NO6S B12130011 N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide CAS No. 873579-31-8

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

Cat. No.: B12130011
CAS No.: 873579-31-8
M. Wt: 365.4 g/mol
InChI Key: CVMCVHNIHZFZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound known for its unique structural properties This compound features a benzodioxole moiety, which is a fused ring system containing both benzene and dioxole rings, attached to a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,3-benzodioxole with a suitable sulfonyl chloride in the presence of a base to form the sulfonamide linkage. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to these targets, while the sulfonamide group can modulate the compound’s activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • **N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

873579-31-8

Molecular Formula

C17H19NO6S

Molecular Weight

365.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C17H19NO6S/c1-11-6-16(22-3)17(8-14(11)21-2)25(19,20)18-9-12-4-5-13-15(7-12)24-10-23-13/h4-8,18H,9-10H2,1-3H3

InChI Key

CVMCVHNIHZFZJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)OC

solubility

53.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.